molecular formula C21H26N2O4S B4854617 4-methoxy-N-(2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide

4-methoxy-N-(2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B4854617
M. Wt: 402.5 g/mol
InChI Key: AEWRAVSASQZLNC-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a methoxy group, a phenylethyl group, and a piperidinylsulfonyl group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

4-methoxy-N-(2-phenylethyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-27-19-11-10-18(21(24)22-13-12-17-8-4-2-5-9-17)16-20(19)28(25,26)23-14-6-3-7-15-23/h2,4-5,8-11,16H,3,6-7,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWRAVSASQZLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the methoxy group, and subsequent attachment of the phenylethyl and piperidinylsulfonyl groups. Common synthetic routes may include:

    Formation of Benzamide Core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of Phenylethyl Group: This step may involve Friedel-Crafts alkylation using phenylethyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The phenylethyl and piperidinylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methoxy-N-(2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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